molecular formula C7H14FNO B14025343 (1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol

(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol

Cat. No.: B14025343
M. Wt: 147.19 g/mol
InChI Key: DIWHMZGAZWOSSH-XVMARJQXSA-N
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Description

“(1S)-1-[(2S,4R)-4-Fluoro-1-methyl-pyrrolidin-2-yl]ethanol” is a chiral pyrrolidine derivative characterized by a fluorinated pyrrolidine core, a methyl group at the 1-position, and an ethanol substituent at the 2-position. Its stereochemistry—(1S,2S,4R)—confers distinct conformational and electronic properties, making it a valuable intermediate in pharmaceutical synthesis. The compound’s fluorine atom at the 4-position enhances metabolic stability and lipophilicity, while the ethanol moiety provides a functional handle for further derivatization .

This compound is frequently employed in the synthesis of kinase inhibitors and antiviral agents, as evidenced by its use in intermediates for pyrido[4,3-d]pyrimidine derivatives (e.g., in and ). Its stereochemical precision ensures optimal binding affinity to biological targets, a critical factor in drug design .

Properties

Molecular Formula

C7H14FNO

Molecular Weight

147.19 g/mol

IUPAC Name

(1S)-1-[(2S,4R)-4-fluoro-1-methylpyrrolidin-2-yl]ethanol

InChI

InChI=1S/C7H14FNO/c1-5(10)7-3-6(8)4-9(7)2/h5-7,10H,3-4H2,1-2H3/t5-,6+,7-/m0/s1

InChI Key

DIWHMZGAZWOSSH-XVMARJQXSA-N

Isomeric SMILES

C[C@@H]([C@@H]1C[C@H](CN1C)F)O

Canonical SMILES

CC(C1CC(CN1C)F)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Key Synthetic Routes

Starting Materials and Ring Formation
  • The synthesis often starts from (S)-proline derivatives or protected pyrrolidine precursors, which provide the pyrrolidine skeleton with inherent stereochemistry.
  • Cyclization reactions are employed to form the pyrrolidine ring, sometimes involving base-mediated conditions (e.g., sodium hydride) to induce ring closure.
Fluorination at the 4-Position
  • Fluorination is introduced via nucleophilic substitution or electrophilic fluorination.
  • A common method involves transforming a 4-hydroxy-pyrrolidine intermediate into the 4-fluoro derivative using reagents such as diethylaminosulfur trifluoride (DAST) or N-fluorobenzenesulfonimide (NFSI).
  • For example, N-Boc-4-hydroxy-L-proline methyl ester can be converted to N-Boc-4-fluoro-L-proline using fluorinating agents, followed by reduction to the corresponding alcohol (see Table 1).
Methylation and Hydroxylation
  • The 1-methyl substituent is introduced by methylation of the nitrogen atom, often using methyl iodide or similar alkylating agents.
  • The ethanol side chain is formed by reduction of a suitable precursor, such as an aldehyde or ketone, using mild hydride sources like sodium borohydride (NaBH4) or catalytic hydrogenation.

Industrial-Scale Synthesis

  • Industrial processes optimize reaction conditions for scalability, yield, and purity.
  • Continuous flow reactors and chromatography-free purification methods are employed to enhance efficiency.
  • For example, the Mitsunobu reaction is used to introduce functional groups with inversion of configuration, followed by crystallization to remove byproducts such as triphenylphosphine oxide (TPPO).

Detailed Reaction Conditions and Process Data

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Protection Boc anhydride, base Protects amine group on pyrrolidine
2 Fluorination DAST or NFSI, low temperature Converts 4-hydroxy to 4-fluoro group
3 Reduction NaBH4 or catalytic hydrogenation Reduces ester or aldehyde to alcohol
4 Methylation Methyl iodide, base Introduces N-methyl substituent
5 Deprotection Acidic conditions (e.g., TFA) Removes Boc protecting group
6 Purification Crystallization, filtration Removes impurities, isolates pure product

Example from Patent EP3585769A1

  • The patent describes a process for chiral pyrrolidine-2-yl-methanol derivatives, involving selective fluorination and stereocontrolled reduction steps.
  • The process uses tert-butyl protecting groups and mild reducing agents to preserve stereochemistry.
  • The final product is isolated as a salt to improve stability and handling.

Large-Scale Mitsunobu Reaction Application

  • A large-scale synthesis utilized the Mitsunobu reaction to install oxygen functionalities with inversion of stereochemistry.
  • Triphenylphosphine oxide byproduct was removed by cooling-induced precipitation and filtration, avoiding chromatographic purification.
  • The fluorinated pyrrolidine intermediate was prepared from N-Boc-4-hydroxy-L-proline methyl ester, fluorinated, reduced with sodium borohydride, and subjected to Mitsunobu conditions to afford the desired chiral alcohol.

Research Results Summary

Parameter Result/Value Reference
Enantiomeric Excess (ee) >99%
Yield 70–85% overall
Purity (HPLC) >98%
Reaction Temperature Range 0–55 °C
Key Reagents DAST, NaBH4, methyl iodide, DIAD
Purification Method Crystallization, filtration

Comparative Notes on Preparation Methods

Aspect Laboratory Scale Industrial Scale
Reaction Control Batch reactions with careful temperature control Continuous flow processes for efficiency
Purification Chromatography often used Chromatography-free crystallization preferred
Reagents Small-scale reagent quantities Bulk reagents with cost and safety considerations
Byproduct Removal Solvent extraction and chromatography Cooling-induced precipitation and filtration
Safety Considerations Standard lab precautions Handling of toxic reagents like DIAD with strict protocols

Chemical Reactions Analysis

Types of Reactions

(S)-1-((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the fluorine atom could result in a variety of different compounds depending on the nucleophile used.

Scientific Research Applications

(S)-1-((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with chiral centers.

    Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (S)-1-((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can play a crucial role in these interactions by influencing the compound’s electronic properties and its ability to form hydrogen bonds. The pyrrolidine ring can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of “(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol” are best understood through comparison with analogs. Below is an analysis of key differences and implications:

Stereochemical Variations

  • [(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol (): Stereochemistry: The 4S configuration (vs. Substituent: The methanol group (vs. ethanol) reduces steric bulk and hydrogen-bonding capacity, impacting solubility and target engagement. Applications: Primarily used as a heterocyclic building block due to its simpler structure .

Substituent Effects

  • “(1S)-1-[(2S,4R)-4-Methoxy-1-methyl-pyrrolidin-2-yl]ethanol” (): Substituent: Methoxy (OCH₃) replaces fluorine, increasing steric bulk and reducing electronegativity. This substitution diminishes metabolic stability but may enhance solubility due to the oxygen atom’s polarity. Implications: Methoxy derivatives are less common in drug candidates targeting enzymes sensitive to halogen bonding .

Functional Group Modifications

  • Fluorine’s electron-withdrawing nature enhances aromatic interactions in receptor binding, a feature absent in hydroxylated derivatives .

Table 1. Structural and Functional Comparison of Selected Analogs

Compound Name Substituent (4-position) Stereochemistry (2S,4R) Molecular Weight (g/mol) Key Properties/Applications
Target Compound Fluoro Yes ~161.18* Drug intermediate; kinase inhibitor synthesis
[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol Fluoro (2S,4S) 133.16 Heterocyclic building block
(1S)-1-[(2S,4R)-4-Methoxy-1-methyl-pyrrolidin-2-yl]ethanol Methoxy Yes ~175.23* Solubility-focused drug candidates
Hydroxyl-bearing pyrrolidine analogs Hydroxyl Variable Variable High solubility, limited membrane uptake

*Calculated based on molecular formulas.

Biological Activity

(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. The presence of a fluorine atom in the pyrrolidine ring enhances its lipophilicity and metabolic stability, which are critical factors influencing its biological activity and pharmacological applications.

Chemical Structure and Properties

The molecular formula for this compound is C7H14FNOC_7H_{14}FNO, with a molecular weight of approximately 145.19 g/mol. Its structural characteristics include:

  • Chirality : The compound possesses specific stereochemistry that is crucial for its interaction with biological targets.
  • Fluorinated Side Chain : The fluorine atom contributes to the compound's enhanced properties compared to non-fluorinated analogs.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential effects on different biological systems.

Pharmacological Effects

Research indicates that this compound may exhibit diverse pharmacological effects, including:

  • Enzyme Inhibition : It has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Receptor Interaction : Computer-aided predictions suggest interactions with various receptors, indicating possible applications in neuropharmacology and other therapeutic areas.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Cell Viability and Apoptosis : A study demonstrated that this compound induced apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involved cell cycle arrest and activation of apoptotic pathways.
  • Neuroprotective Properties : Another investigation indicated that the compound could protect neuronal cells from oxidative stress, highlighting its potential use in neurodegenerative diseases.
  • Metabolic Stability : Studies on the metabolic stability of this compound revealed favorable pharmacokinetic properties, including high solubility and low clearance rates.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds can provide insights into the unique properties of this compound:

Compound NameStructureKey Features
4-FluoropiperidineStructureSimilar fluorinated structure; used in CNS research.
(R)-N-MethylpyrrolidineStructureLacks fluorine; serves as a baseline for receptor binding comparison.
Fluorinated Analog of EthanolamineStructureContains similar functional groups; studied for lipid metabolism.

Q & A

Q. What synthetic routes are commonly employed for preparing (1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol, and what are their key challenges?

Methodological Answer: The synthesis typically involves multi-step processes, including fluorination of pyrrolidine precursors and stereoselective reduction. A catalytic asymmetric approach using chiral catalysts (e.g., pyrrolidine-based organocatalysts) can achieve the desired stereochemistry. Challenges include maintaining enantiomeric purity during fluorination and avoiding racemization in protic solvents. For example, catalytic systems involving benzoic acid as a cocatalyst have been used to optimize stereochemical outcomes in related fluorinated pyrrolidines .

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

Methodological Answer:

  • Chiral HPLC : Employ columns like Chiralpak AD-H with hexane/isopropanol (90:10) mobile phase to assess enantiomeric purity (>98% as per quality standards for fluorinated analogs) .
  • NMR Spectroscopy : Key signals include δ ~4.25 ppm (multiplet for CH-OH) and δ ~3.85 ppm (pyrrolidine ring protons), with coupling constants confirming stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₈H₁₄FNO₂).

Q. What stability considerations are critical for storing this compound?

Methodological Answer: The compound should be stored under inert gas (argon) at -20°C to prevent oxidation of the alcohol group. Stability studies for related fluorinated pyrrolidines indicate degradation <2% over six months when protected from light and moisture .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome during synthesis?

Methodological Answer:

  • Catalyst Selection : Chiral catalysts like (S)-2-(pyrrolidin-2-ylmethylthio)pyridine enhance enantioselectivity by stabilizing transition states via hydrogen bonding. Cocatalysts (e.g., benzoic acid) improve proton transfer efficiency, achieving >90% enantiomeric excess (ee) in fluorinated intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) minimize racemization compared to protic solvents.
  • Temperature : Lower temperatures (0–5°C) favor kinetic control, reducing epimerization risks .

Q. What strategies resolve enantiomeric impurities in the final product?

Methodological Answer:

  • Chiral Chromatography : Use preparative HPLC with cellulose-based columns (e.g., Chiralcel OD-H) for milligram-to-gram-scale separations.
  • Derivatization : Convert the alcohol to a diastereomeric ester (e.g., Mosher’s ester) for crystallization-based resolution .
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acetylation) selectively modify one enantiomer, simplifying purification .

Q. How can computational chemistry predict reactivity and stereoselectivity in intermediates?

Methodological Answer:

  • DFT Calculations : Model transition states to predict regioselectivity in fluorination steps. For example, fluorination at the 4R position of pyrrolidine is favored due to lower activation energy (ΔG‡ ~15 kcal/mol) .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways to optimize solvent choice (e.g., THF vs. toluene) .

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